molecular formula C17H21NO3S B7680280 N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide

Cat. No. B7680280
M. Wt: 319.4 g/mol
InChI Key: ITQVCEDOYZHUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide, also known as MMMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMS belongs to the class of sulfonamide compounds, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has also been shown to have good solubility and stability, which makes it suitable for various experimental conditions. However, one of the limitations of N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide is its limited availability and high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide derivatives for improved biological activity. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide can also be studied in combination with other drugs or therapies to enhance its therapeutic effects. Furthermore, the potential side effects and toxicity of N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has been studied for its effects on cancer, inflammation, and neurodegenerative disorders, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide research. Overall, N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has the potential to be a valuable tool in scientific research and a promising candidate for future therapeutic applications.

Synthesis Methods

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzyl chloride with 4-methylbenzenesulfonamide, followed by the reaction of the resulting intermediate with methylamine and sodium hydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-14-8-10-15(11-9-14)13-22(19,20)18(2)12-16-6-4-5-7-17(16)21-3/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQVCEDOYZHUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N(C)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.